molecular formula C18H27NO2 B1668299 Caramiphen CAS No. 77-22-5

Caramiphen

Cat. No.: B1668299
CAS No.: 77-22-5
M. Wt: 289.4 g/mol
InChI Key: OFAIGZWCDGNZGT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Caramiphen is known to interact with the sigma-1 receptor, with an IC50 value of 25 nM . This interaction is crucial for its role in biochemical reactions. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in ion channel regulation, cell survival, and synaptic plasticity, which are critical for neuroplasticity and cellular homeostasis .

Cellular Effects

This compound, due to its anticholinergic properties, can influence various types of cells and cellular processes. For instance, it has been shown to suppress behavioral seizures in rats when administered after exposure to soman, a nerve gas . This suggests that this compound can influence neuronal function and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the sigma-1 receptor . This binding can influence the activity of various ion channels, proteins, and enzymes, thereby affecting cellular function. For example, it has been shown to reduce NMDA-evoked currents in a dose-dependent manner, while facilitating GABA-evoked currents at lower concentrations . This suggests that this compound can modulate neurotransmission at the molecular level .

Dosage Effects in Animal Models

In animal models, this compound has shown protective efficacy against soman-induced seizures and neuropathology, even when administered 60 minutes after soman exposure

Subcellular Localization

Given its known interactions with the sigma-1 receptor, which is a chaperone protein at the endoplasmic reticulum (ER), it is likely that this compound localizes to the ER

Preparation Methods

Synthetic Routes and Reaction Conditions: Caramiphen can be synthesized through the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Caramiphen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Caramiphen has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Caramiphen: this compound is unique in its dual role as an anticholinergic agent and a cough suppressant. Its combination with phenylpropanolamine enhances its efficacy in treating respiratory illnesses, making it a versatile compound in both neurology and respiratory medicine .

Properties

IUPAC Name

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAIGZWCDGNZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022729
Record name Caramiphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-22-5
Record name Caramiphen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caramiphen [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caramiphen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11504
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Caramiphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caramiphen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARAMIPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J7NP0XJY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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